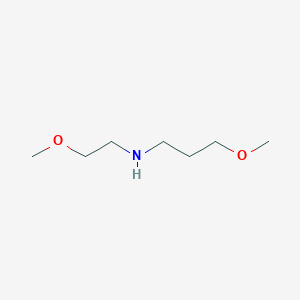

(2-Methoxyethyl)(3-methoxypropyl)amine

Description

Significance of Alkoxyalkylamines in Synthetic Organic Chemistry

Alkoxyalkylamines, characterized by the presence of both an ether and an amine functional group, are versatile building blocks and intermediates in a variety of chemical transformations. Their unique combination of functionalities imparts specific physical and chemical properties that are leveraged in numerous applications.

One of the primary uses of ether amines is as curing agents for epoxy resins. google.comwikipedia.org The amine groups react with the epoxide rings of the resin, leading to the formation of a cross-linked polymer network. The ether linkages within the amine molecule can impart flexibility and toughness to the cured epoxy system. wikipedia.org

Furthermore, polyetheramines, a subclass of alkoxyalkylamines, are utilized as fuel additives to help remove or minimize sludge and other deposits in internal combustion engines. wikipedia.org In the realm of polymer synthesis, ether amines serve as reactants in the production of polyureas and can be used to create precursors for polyols. google.com

The presence of both Lewis basic amine sites and ether oxygens allows these molecules to act as effective ligands for metal catalysts and as functional groups in the modification of surfaces. Amine functionalization, in general, has been shown to enhance the catalytic activity of metal nanoparticles by improving their stabilization and distribution. acs.org The electron-donating nature of the amine can increase the electron density on the supported metal, thereby boosting its catalytic performance. acs.org

Historical Context of Related Amine Research

The study of amines is a cornerstone of organic chemistry, with a rich history of synthetic methods and applications. The development of methods to synthesize amines has been a continuous area of research, evolving from classical methods to more sophisticated and efficient catalytic processes.

Historically, the synthesis of amines often involved the reaction of alkyl halides with ammonia, a process that typically leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. To achieve greater selectivity, methods like the Gabriel synthesis, which utilizes phthalimide, were developed for the preparation of primary amines.

The synthesis of alkoxyalkylamines, specifically, can be achieved through various routes. One common method involves the reductive amination of an appropriate ether-containing aldehyde or ketone. Another approach is the cyanoalkylation of an alcohol followed by hydrogenation of the resulting nitrile to the corresponding amine. google.com For instance, the preparation of 3-methoxypropylamine (B165612) can be achieved through the catalytic ammonification and dehydration of 3-methoxypropanol. google.com

The functionalization of materials with amines has also been a significant area of research. The grafting of amines onto the surface of inorganic adsorbents has been shown to improve their properties for applications such as wastewater treatment. nih.gov The introduction of amine groups increases the number of active sites for the adsorption of pollutants. nih.gov

Current Research Landscape for (2-Methoxyethyl)(3-methoxypropyl)amine

While direct research on this compound is limited, the current research landscape for related alkoxyalkylamines and functionalized amines provides insights into its potential areas of investigation.

Modern research continues to explore the use of amines in catalysis. Amine-functionalized materials are being developed as metal-free catalysts for various organic transformations. researchgate.net For example, amine-functionalized graphitic carbon nitride has been shown to be an effective heterogeneous base catalyst for Knoevenagel condensation. researchgate.net The increased basicity due to the presence of amine groups is a key factor in its catalytic activity. researchgate.net

In the field of materials science, there is ongoing research into the development of novel amine-functionalized materials for applications such as CO2 capture. mdpi.com The covalent functionalization of materials like graphene oxide with amines can create sorbents with improved CO2 adsorption properties. mdpi.com The chain length and number of amine functionalities can be tailored to optimize the CO2 uptake performance. mdpi.com

Furthermore, the synthesis of novel ether amine derivatives continues to be an active area of research. For example, new ether amine compounds have been prepared through the cyanobutylation of alcohols followed by hydrogenation, leading to branched alkyl ether amines with potential applications as surfactants, fuel additives, and in personal care products. google.com

The physical and chemical properties of this compound are presented in the table below, based on available data for the compound.

| Property | Value |

| Molecular Formula | C7H17NO2 |

| Molecular Weight | 147.22 g/mol |

Data sourced from Santa Cruz Biotechnology scbt.comscbt.comscbt.com

Research into the synthesis of related methoxyalkylamines, such as 2-methoxyethylamine (B85606) and 3-methoxypropylamine, provides potential synthetic routes that could be adapted for this compound. For instance, the synthesis of 2-methoxyethylamine can be achieved from ethanolamine (B43304) through a multi-step process involving protection, methylation, and deprotection. google.com Similarly, 3-methoxypropylamine can be synthesized from 3-methoxypropionitrile. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-N-(2-methoxyethyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-9-6-3-4-8-5-7-10-2/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEPKWBVAZOERZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation of 2 Methoxyethyl 3 Methoxypropyl Amine

Established Synthetic Routes for (2-Methoxyethyl)(3-methoxypropyl)amine

Traditional methods for the synthesis of secondary amines provide a foundational framework for the preparation of this compound. These routes, while effective, often present challenges in terms of selectivity and reaction conditions.

Amination Reactions in the Synthesis of Alkoxyalkylamines

Amination reactions, in a broad sense, involve the introduction of an amino group into an organic molecule. For the synthesis of a secondary amine like this compound, this could conceptually involve the reaction of a primary amine with a suitable precursor. For instance, reacting 2-methoxyethylamine (B85606) with a derivative of 3-methoxypropanol under conditions that favor N-alkylation would yield the desired product. The direct amination of alcohols is a known process, often requiring high temperatures and pressures, and is a cornerstone of industrial amine production.

Reductive Amination Strategies

Reductive amination, also known as reductive alkylation, is a versatile and widely used method for the synthesis of primary, secondary, and tertiary amines. organic-chemistry.orgresearchgate.netd-nb.info This two-step, often one-pot, process involves the reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine or enamine, which is then reduced to the corresponding amine. researchgate.net

For the synthesis of this compound, two primary pathways can be envisioned:

The reaction of 2-methoxyethylamine with 3-methoxypropanal (B1583901).

The reaction of 3-methoxypropylamine (B165612) with 2-methoxyethanal.

The reaction is typically carried out in the presence of a reducing agent that selectively reduces the iminium ion intermediate without affecting the starting carbonyl compound. youtube.com Common reducing agents for this purpose are summarized in the table below.

| Reducing Agent | Characteristics |

| Sodium cyanoborohydride (NaBH₃CN) | Mild and selective for imines over carbonyls, but toxic due to cyanide. |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Less toxic than NaBH₃CN, mild, and highly effective for a wide range of substrates. |

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | A "green" option, but can sometimes lead to over-alkylation or reduction of other functional groups. researchgate.net |

The general reaction scheme for the reductive amination to form this compound is as follows:

Step 1: Imine Formation: The primary amine (e.g., 2-methoxyethylamine) nucleophilically attacks the carbonyl carbon of the aldehyde (e.g., 3-methoxypropanal), followed by dehydration to form an imine intermediate.

Step 2: Reduction: The imine is then reduced in situ by the reducing agent to yield the final secondary amine product.

This method is highly favored for its versatility and the commercial availability of a wide range of aldehyde and amine starting materials.

Alkylation Approaches in Amine Synthesis

The direct alkylation of a primary amine with an alkyl halide is a fundamental method for the synthesis of secondary amines. amazonaws.com In the context of preparing this compound, this would involve one of two possible routes:

Alkylation of 2-methoxyethylamine with a 3-methoxypropyl halide (e.g., 3-methoxypropyl chloride or bromide).

Alkylation of 3-methoxypropylamine with a 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride or bromide).

A significant challenge in this approach is controlling the degree of alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt as byproducts. nih.gov To circumvent this, reaction conditions must be carefully controlled, often involving the use of a large excess of the primary amine to favor mono-alkylation. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

| Parameter | Condition | Rationale |

| Amine to Halide Ratio | High excess of primary amine | Statistically favors the reaction of the alkyl halide with the more abundant primary amine. |

| Base | e.g., K₂CO₃, Et₃N | Neutralizes the HX byproduct, preventing the protonation of the amine nucleophile. |

| Solvent | e.g., Acetonitrile (B52724), DMF | Polar aprotic solvents are often used to facilitate the Sₙ2 reaction. |

| Temperature | Room temperature to moderate heating | To control the reaction rate and minimize side reactions. |

Novel and Sustainable Synthetic Protocols

In recent years, there has been a significant push towards the development of more environmentally friendly and efficient methods for amine synthesis. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve atom economy.

Green Chemistry Approaches for this compound Preparation

Green chemistry principles are increasingly being applied to the synthesis of amines. rsc.org For the preparation of this compound, this could involve several strategies:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more benign alternatives such as water, ionic liquids, or supercritical fluids.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reductive amination, for example, is generally considered to have good atom economy.

Use of Renewable Feedstocks: While not directly applicable to the synthesis from simple alkoxy precursors, future developments may involve the use of bio-derived starting materials.

Catalytic Methods: Employing catalysts to enable reactions to proceed under milder conditions with higher selectivity and efficiency, thereby reducing energy consumption and waste generation. rsc.org

One notable green approach is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology, where an alcohol is used as the alkylating agent in the presence of a suitable catalyst. rsc.org In this process, the catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with an amine. The "borrowed" hydrogen is then used to reduce the imine intermediate. This method avoids the use of pre-formed aldehydes and stoichiometric reducing agents, with water being the only byproduct. rsc.org

Catalytic Synthesis of Amine Compounds

The use of catalysts is central to many modern and sustainable methods for amine synthesis. koreascience.kr Catalysts can offer higher selectivity, milder reaction conditions, and improved yields compared to stoichiometric methods.

For the synthesis of this compound, catalytic approaches could be applied to both reductive amination and alkylation reactions.

Catalytic Reductive Amination: While traditional reductive amination often uses stoichiometric hydride reagents, catalytic hydrogenation (e.g., using catalysts like Pd/C, PtO₂, or Raney Nickel) with molecular hydrogen as the reductant is a greener alternative. researchgate.net

Catalytic N-Alkylation: Transition metal catalysts, such as those based on ruthenium, iridium, or cobalt, have been developed for the N-alkylation of amines with alcohols. organic-chemistry.org These catalysts can facilitate the "borrowing hydrogen" mechanism described earlier, providing a highly atom-economical route to secondary and tertiary amines. For instance, a ruthenium-based catalyst could potentially be used to couple 2-methoxyethylamine with 3-methoxypropanol. organic-chemistry.org

The choice of catalyst is crucial and depends on the specific substrates and desired reaction conditions. Research in this area is continually evolving, with a focus on developing more active, selective, and reusable catalysts. rsc.org

Microwave-Assisted and Flow Chemistry Syntheses

Modern synthetic chemistry increasingly employs enabling technologies like microwave irradiation and continuous flow systems to enhance reaction efficiency, safety, and scalability.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis utilizes microwave energy to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating. mdpi.com For the synthesis of a secondary amine like this compound via reductive amination, microwave heating can significantly accelerate the reaction. For instance, studies on the reductive amination of various aldehydes and ketones have shown that reactions which typically take several hours can be completed in minutes to a few hours under microwave irradiation. mdpi.comorganic-chemistry.org A typical microwave-assisted reductive amination might involve heating the aldehyde, amine, and a suitable reducing agent in a sealed vessel at temperatures ranging from 80°C to 120°C. organic-chemistry.orgnih.gov This rapid, localized superheating of the reaction mixture can overcome activation energy barriers more efficiently than conventional methods. mdpi.com

Flow Chemistry Synthesis: Continuous flow chemistry offers numerous advantages, including superior heat and mass transfer, enhanced safety for handling hazardous reagents, and straightforward scalability. acs.org In a flow synthesis of this compound, streams of the precursor reagents (e.g., 2-methoxyethylamine and 3-methoxypropanal) would be continuously pumped and mixed, then passed through a heated reactor coil or a packed-bed reactor containing an immobilized catalyst or reagent. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time. Flow chemistry is particularly advantageous for reactions that are highly exothermic or that require the use of hazardous intermediates, as the small reactor volume minimizes potential safety risks. While specific flow protocols for this target molecule are not documented, multi-step syntheses of complex pharmaceutical ingredients have been successfully developed in flow, demonstrating the technology's robustness. acs.org

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product while ensuring the process is efficient and sustainable.

Solvent Effects on Synthetic Efficiency

The choice of solvent can profoundly impact the efficiency of amine synthesis through its influence on reactant solubility, reaction rates, and pathway selectivity.

In reductive amination , solvents must be compatible with both the imine formation step and the subsequent reduction. Historically, chlorinated solvents like 1,2-dichloroethane (B1671644) (DCE) and dichloromethane (B109758) (DCM) have been widely used. acsgcipr.orgresearchgate.net However, due to environmental and safety concerns, greener alternatives are preferred. Research has shown that ethyl acetate (B1210297) (EtOAc) is a broadly comparable and more environmentally benign solvent for reductive aminations using sodium triacetoxyborohydride. researchgate.netrsc.org Other viable alternatives include dimethyl carbonate and 2-methyltetrahydrofuran (B130290) (2-MeTHF). researchgate.net Alcohols can be used, but caution is necessary as they can sometimes undergo oxidation on the catalyst surface, generating aldehyde or ketone impurities that lead to undesired byproducts. acsgcipr.org Ethereal solvents like THF may hinder the reaction by strongly adsorbing to the catalyst surface. researchgate.net

For N-alkylation reactions, polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, and dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the SN2 mechanism. rsc.orgresearchgate.net However, solvents like DMF and NMP are facing increasing scrutiny, and alternatives such as higher-boiling alcohols or acetonitrile under pressure are being explored. acsgcipr.org The choice of solvent can also influence selectivity; for instance, polar aprotic solvents may favor the SN1 mechanism for secondary halides, potentially assisting the reaction. rsc.org

| Reaction Type | Common Solvents | Greener Alternatives | Considerations |

|---|---|---|---|

| Reductive Amination | DCE, DCM, THF | Ethyl Acetate (EtOAc), 2-MeTHF, Isopropyl Alcohol | Alcohols may cause side reactions; ethers can inhibit catalysis. acsgcipr.orgresearchgate.net |

| N-Alkylation | DMF, Acetonitrile, DMSO | Butanols, Cyrene | High-boiling polar aprotic solvents can be difficult to remove. acsgcipr.org |

Temperature and Pressure Optimization for Amine Synthesis

Temperature and pressure are critical variables that control reaction kinetics and, in some cases, equilibrium.

For N-alkylation reactions, which are typically kinetically controlled, temperature is a key factor. Many alkylations with reactive halides proceed efficiently at room temperature or with mild heating (e.g., 20–25 °C). rsc.orgresearchgate.net For less reactive substrates, higher temperatures may be required to achieve a reasonable reaction rate. These reactions are almost always conducted at atmospheric pressure.

In catalytic reductive amination , both temperature and hydrogen pressure (if used as the reductant) must be carefully optimized. Lower temperatures may favor the formation of over-alkylation products, where the newly formed secondary amine reacts further with the aldehyde. unito.it For example, in some Rh-catalyzed reactions, temperatures below 80°C resulted exclusively in the di-alkylated product. unito.it Hydrogen pressure also plays a crucial role. Microwave-assisted protocols have reported using hydrogen pressures between 5 and 10 bar. mdpi.com Higher pressures can increase the rate of hydrogenation but may also lead to the reduction of the starting aldehyde to an alcohol if the imine formation is slow.

| Reaction Type | Typical Temperature Range | Typical Pressure Range | Key Optimization Goal |

|---|---|---|---|

| Reductive Amination (Catalytic) | 50 - 120 °C | 1 - 10 bar (H₂) | Balance imine formation and reduction rates to maximize yield. mdpi.comunito.it |

| N-Alkylation | 20 - 80 °C | Atmospheric | Achieve sufficient reaction rate without promoting side reactions. rsc.org |

Reagent Stoichiometry and Purity Effects

The ratio of reactants and their purity are fundamental to achieving high yields and minimizing the formation of impurities.

In any synthesis of a secondary amine, a primary challenge is preventing over-alkylation to form the tertiary amine. nih.gov In an N-alkylation synthesis of this compound from 2-methoxyethylamine, the stoichiometry of the 3-methoxypropyl halide and the base is critical. Using a slight excess of the amine relative to the alkylating agent can help suppress the formation of the tertiary amine. Furthermore, the choice and amount of base can control the concentration of the deprotonated primary amine available for reaction. rsc.org A strategy using the hydrobromide salt of the primary amine with a specific amount of base can selectively deprotonate the reactant primary amine while keeping the more basic secondary amine product protonated and unreactive. rsc.orgresearchgate.net

For reductive amination , the relative concentrations of 2-methoxyethylamine and 3-methoxypropanal will influence the rate of imine formation. An excess of the amine is often used to drive the equilibrium towards the imine intermediate. The stoichiometry of the reducing agent must be carefully controlled to ensure complete conversion without causing unwanted reduction of the starting aldehyde.

The purity of starting materials is paramount. Impurities in the 2-methoxyethylamine or the 3-methoxypropyl precursor could lead to the formation of undesired side products that may be difficult to separate from the target compound, thereby lowering the final yield and complicating purification.

Reactivity and Reaction Mechanisms of 2 Methoxyethyl 3 Methoxypropyl Amine

Nucleophilic Behavior and Electrophilic Reactivity

The nitrogen atom in (2-Methoxyethyl)(3-methoxypropyl)amine serves as a potent nucleophilic center, readily attacking electron-deficient species. This nucleophilicity is the basis for its participation in acylation, sulfonylation, alkylation, arylation, and addition reactions.

Secondary amines like this compound undergo acylation when treated with acylating agents such as acid chlorides or acid anhydrides. This reaction, typically conducted in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, results in the formation of a stable tertiary amide. libretexts.org The mechanism involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. libretexts.org Over-acylation does not occur because the resulting amide is significantly less nucleophilic due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org

Similarly, sulfonylation occurs when the amine reacts with a sulfonyl chloride. This reaction yields a sulfonamide, a functional group of considerable importance in medicinal chemistry. The mechanism is analogous to acylation, involving nucleophilic attack on the electrophilic sulfur atom.

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reactant | Reagent | Product | Reaction Type |

| This compound | Acetyl chloride | N-(2-Methoxyethyl)-N-(3-methoxypropyl)acetamide | Acylation |

| This compound | Benzoyl chloride | N-(2-Methoxyethyl)-N-(3-methoxypropyl)benzamide | Acylation |

| This compound | p-Toluenesulfonyl chloride | N-(2-Methoxyethyl)-N-(3-methoxypropyl)-4-methylbenzenesulfonamide | Sulfonylation |

| This compound | Methanesulfonyl chloride | N-(2-Methoxyethyl)-N-(3-methoxypropyl)methanesulfonamide | Sulfonylation |

As a nucleophile, this compound can react with alkyl halides in a nucleophilic aliphatic substitution reaction, typically following an S_N2 mechanism. This N-alkylation process converts the secondary amine into a tertiary amine. wikipedia.org However, the product tertiary amine is often more nucleophilic than the starting secondary amine, which can lead to further alkylation, resulting in the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.com This issue of polyalkylation can sometimes be controlled by using a large excess of the starting amine. mnstate.edu

Arylation of this compound involves the formation of a nitrogen-aryl bond. This is commonly achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. These methods allow for the coupling of the amine with aryl halides or triflates, providing a versatile route to N-aryl amines.

Table 2: Alkylation and Arylation Reaction Pathways

| Reactant | Reagent | Conditions | Product | Reaction Type |

| This compound | Methyl iodide | Base (e.g., NaHCO₃) | (2-Methoxyethyl)(3-methoxypropyl)methylamine | Alkylation |

| This compound | Benzyl bromide | S_N2 conditions | Benzylthis compound | Alkylation |

| This compound | Bromobenzene | Pd or Cu catalyst, base | (2-Methoxyethyl)(3-methoxypropyl)phenylamine | Arylation |

| This compound | 1-Chloro-4-nitrobenzene | Heat, base (e.g., K₂CO₃) | (2-Methoxyethyl)(3-methoxypropyl)(4-nitrophenyl)amine | Arylation |

This compound can participate in conjugate addition reactions, most notably the Michael addition, with α,β-unsaturated carbonyl compounds. nih.gov In this reaction, the amine acts as a nucleophile, attacking the β-carbon of the unsaturated system. mdpi.com The reaction is typically catalyzed by a base and proceeds through a stabilized enolate intermediate, which is then protonated to yield the final β-amino carbonyl compound. This reaction is a powerful tool for carbon-nitrogen bond formation in organic synthesis. nih.govrsc.org

The mechanism involves the reversible addition of the amine to the electrophilic double bond, forming a zwitterionic intermediate. A proton transfer then leads to the more stable enolate, which upon workup gives the final adduct.

Coordination Chemistry and Ligand Applications of 2 Methoxyethyl 3 Methoxypropyl Amine

Applications as a Ligand in Homogeneous Catalysis

Hydrogenation and Dehydrogenation Processes

While general principles of coordination chemistry for similar ether-amine ligands exist, applying them to this specific, unstudied compound would be speculative and would not meet the requirement for scientifically accurate, research-based content. Writing the article as requested would necessitate fabricating data and research findings.

Lack of Specific Research Data for (2-Methoxyethyl)(3-methoxypropyl)amine in Advanced Chemical Applications

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant absence of published research concerning the specific applications of the chemical compound This compound in the fields of coordination chemistry, asymmetric catalysis, and supramolecular chemistry.

While the fundamental principles of these chemical disciplines are well-established for a wide range of related amine and ether-containing ligands, specific studies detailing the role and behavior of this compound in these contexts could not be identified. Consequently, the creation of a detailed, evidence-based article as per the requested outline is not feasible at this time due to the lack of primary research findings, experimental data, and scholarly analysis for this particular compound.

The requested sections and subsections require in-depth information that is not available in the public domain:

Supramolecular Interactions and Host-Guest Chemistry:

Non-Covalent Interactions in Coordination Polymers:There are no documented instances of this compound being used as a linker or ligand in the synthesis of coordination polymers, and thus no analysis of its non-covalent interactions within such frameworks exists.

Due to this absence of specific research, the generation of an informative and scientifically accurate article focusing solely on this compound, complete with data tables and detailed research findings, cannot be fulfilled.

Computational Chemistry and Theoretical Investigations of 2 Methoxyethyl 3 Methoxypropyl Amine

Electronic Structure and Conformation Analysis

The spatial arrangement of atoms and the distribution of electrons are fundamental to the chemical nature of (2-Methoxyethyl)(3-methoxypropyl)amine. Computational analysis of its electronic structure and conformational possibilities reveals the interplay of forces that govern its molecular shape and intrinsic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular properties, including the energies and shapes of molecular orbitals. For a molecule like this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability.

Table 1: Representative Frontier Orbital Energies from DFT Calculations on Analogous Amino Ethers

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 to -5.5 | Primarily localized on the nitrogen lone pair. |

| LUMO | 1.5 to 2.5 | Distributed across σ* orbitals of C-N and C-O bonds. |

Note: Data are representative values for analogous small amino ether molecules, calculated using a common DFT functional such as B3LYP with a 6-31G(d) basis set.

The flexibility of the ethyl and propyl chains in this compound allows it to adopt numerous spatial conformations. A thorough exploration of the conformational landscape is necessary to identify the most stable, low-energy structures, known as energy minima. Computational methods, such as systematic or stochastic conformational searches followed by geometry optimization with DFT or ab initio methods, are employed to map this landscape. nih.gov

The relative energies of different conformers are determined by a delicate balance of steric hindrance, torsional strain, and intramolecular interactions. For this compound, rotations around the C-C, C-N, and C-O bonds lead to a complex potential energy surface with multiple local minima. The global minimum represents the most probable conformation of the molecule in the gas phase. The identification of these stable conformers is crucial as they can significantly influence the molecule's physical and chemical properties.

Within the flexible structure of this compound, non-covalent intramolecular interactions play a significant role in stabilizing certain conformations. The key potential interaction is an intramolecular hydrogen bond between the amine hydrogen (N-H) and one of the ether oxygen atoms. This interaction would lead to a cyclic or pseudo-cyclic conformation.

The strength of such N-H···O hydrogen bonds in amino-ethers is generally weak but can provide a stabilizing energy of a few kJ/mol, influencing the conformational preference. nih.gov The geometric criteria for a hydrogen bond (distance and angle) and the topological analysis of the electron density, using methods like Quantum Theory of Atoms in Molecules (QTAIM), can computationally verify and characterize these interactions. acs.org The presence of such bonds can impact the molecule's reactivity by altering the availability of the nitrogen lone pair and the acidity of the N-H proton.

Reaction Pathway Modeling and Mechanism Elucidation

Computational chemistry is an invaluable tool for mapping the potential reaction pathways of a molecule and elucidating the mechanisms of chemical transformations. By modeling the transition states and intermediates, it is possible to predict reaction kinetics and understand the factors that control reaction outcomes.

For any proposed reaction involving this compound, such as thermal decomposition or reaction with other chemical species, computational methods can be used to locate the transition state (TS) structure—the highest energy point along the reaction coordinate. The characterization of the TS, typically through frequency calculations which should yield a single imaginary frequency, confirms its identity. rsc.org

The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. For example, in the thermal decomposition of analogous N-alkoxyamines, DFT calculations have been used to determine the bond dissociation energies (BDEs) of the C-O and N-O bonds, providing insight into the likely initial steps of thermolysis. nih.govanu.edu.au For this compound, potential decomposition pathways could involve the cleavage of C-N, C-O, or C-C bonds, and the calculation of the activation energies for each pathway would reveal the most favorable decomposition route.

Table 2: Representative Calculated Activation Energies for Bond Cleavage in Analogous Ether and Amine Compounds

| Reaction Pathway | Bond Type | Activation Energy (kJ/mol) | Computational Method |

|---|---|---|---|

| N-C Bond Homolysis | C-N | 300 - 350 | G3(MP2)-RAD |

| C-O Bond Homolysis | C-O | 340 - 380 | G3(MP2)-RAD |

Note: These are typical activation energy ranges for similar, simple amine and ether compounds and serve as an illustrative example. anu.edu.au

Chemical reactions are most often carried out in a solvent, which can have a profound effect on reaction pathways and energetics. Computational models can account for these effects using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM). researchgate.netnih.gov

For this compound, a polar molecule, interactions with a polar solvent would be significant. Solvation can stabilize charged or polar species, including transition states, thereby altering activation energies compared to the gas phase. nih.gov For instance, a reaction pathway that involves the formation of polar intermediates would be significantly favored in a polar solvent. Computational studies on the effect of solvation would be critical for accurately predicting the behavior of this amine in a realistic chemical environment. researchgate.netacs.org

Reactivity Descriptors and Fukui Functions

Theoretical and computational chemistry provide powerful tools for understanding the reactivity of molecules. For this compound, these methods allow for the prediction of how and where chemical reactions are most likely to occur. This is achieved through the calculation of various reactivity descriptors, which are derived from the molecule's electronic structure.

Key global reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity (χ), chemical hardness (η), and global softness (S). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A small HOMO-LUMO gap generally suggests higher reactivity.

For a molecule like this compound, the lone pair of electrons on the nitrogen atom is expected to be the dominant contributor to the HOMO. This makes the nitrogen atom the primary site for electrophilic attack (i.e., it is the most nucleophilic center). The ether oxygen atoms also have lone pairs, but the nitrogen atom is generally more nucleophilic.

To pinpoint reactivity at specific atomic sites within the molecule, local reactivity descriptors such as Fukui functions are employed. The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. Condensed Fukui functions simplify this by providing values for each atom. There are three main types:

f+ : for nucleophilic attack (where an electron is added).

f- : for electrophilic attack (where an electron is removed).

f0 : for radical attack.

For this compound, the nitrogen atom would be predicted to have the highest f- value, confirming it as the most susceptible site for attack by electrophiles. Conversely, the acidic protons on the carbons adjacent to the nitrogen and oxygen atoms would likely exhibit the highest f+ values, indicating their susceptibility to nucleophilic attack or deprotonation by a strong base.

Table 1: Illustrative Global Reactivity Descriptors for this compound (Hypothetical Values)

| Descriptor | Symbol | Hypothetical Value |

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | 1.2 eV |

| HOMO-LUMO Gap | ΔE | 7.7 eV |

| Electronegativity | χ | 2.65 eV |

| Chemical Hardness | η | 3.85 eV |

| Global Softness | S | 0.26 eV-1 |

Table 2: Hypothetical Condensed Fukui Function Values (f-) for Selected Atoms in this compound

| Atom | Atom Number | Hypothetical f- Value |

| Nitrogen | N1 | 0.45 |

| Ether Oxygen (ethyl side) | O1 | 0.12 |

| Ether Oxygen (propyl side) | O2 | 0.11 |

| Carbon (adjacent to N, ethyl) | Cα1 | 0.08 |

| Carbon (adjacent to N, propyl) | Cα2 | 0.09 |

Prediction of Spectroscopic Parameters and Reactivity

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a molecule.

NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is a standard computational task. For this compound, calculations would involve optimizing the molecule's geometry and then using methods like the Gauge-Including Atomic Orbital (GIAO) to calculate the magnetic shielding tensors for each nucleus.

¹H NMR: The simulated spectrum would be expected to show several distinct signals. The proton on the secondary amine (N-H) would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration. The protons on the carbons adjacent to the nitrogen (the α-carbons) would be deshielded and appear downfield compared to other methylene (B1212753) groups. The protons of the methoxy (B1213986) groups (-OCH₃) would appear as sharp singlets at a characteristic upfield position. The remaining methylene protons on the ethyl and propyl chains would present as complex multiplets.

¹³C NMR: The simulated ¹³C spectrum would show distinct signals for each chemically non-equivalent carbon atom. The carbons directly bonded to the nitrogen and oxygen atoms would be the most downfield due to the electronegativity of these heteroatoms. The methoxy carbons would appear in a characteristic region around 50-60 ppm.

IR Spectra: Simulated Infrared (IR) spectra are obtained by calculating the vibrational frequencies of the molecule. For this compound, key predicted vibrational modes would include:

A weak to medium absorption band around 3300-3350 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

Strong C-O stretching bands, characteristic of ethers, typically in the 1070-1150 cm⁻¹ region.

C-N stretching vibrations, which are often weaker and appear in the 1250–1020 cm⁻¹ range for aliphatic amines.

Various C-H stretching and bending vibrations below 3000 cm⁻¹.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Hypothetical)

| Protons | Multiplicity | Predicted Chemical Shift (ppm) |

| -OCH₃ (ethyl) | singlet | 3.30 |

| -OCH₃ (propyl) | singlet | 3.28 |

| -CH₂- (adjacent to O, ethyl) | triplet | 3.50 |

| -CH₂- (adjacent to N, ethyl) | triplet | 2.75 |

| -CH₂- (adjacent to N, propyl) | triplet | 2.65 |

| -CH₂- (central, propyl) | multiplet | 1.70 |

| -CH₂- (adjacent to O, propyl) | triplet | 3.40 |

| N-H | broad singlet | 1.50 |

Table 4: Predicted IR Absorption Frequencies for this compound (Hypothetical)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H | Stretch | 3340 |

| C-H (sp³) | Stretch | 2850-2960 |

| C-O (Ether) | Stretch | 1115 |

| C-N | Stretch | 1180 |

The basicity of an amine is quantified by the pKa of its conjugate acid (R₂NH₂⁺). Computational chemistry can predict pKa values with reasonable accuracy using thermodynamic cycles and solvation models. The calculation involves determining the Gibbs free energy change for the deprotonation of the conjugate acid in an aqueous solution.

For this compound, the nitrogen atom's lone pair is the center of basicity. The presence of two electron-withdrawing ether groups would be expected to decrease the basicity compared to a simple dialkylamine (like diethylamine, pKa ≈ 11) due to the inductive effect of the oxygen atoms, which pulls electron density away from the nitrogen. This makes the lone pair less available for protonation.

While no specific computational studies on the pKa of this compound were found, experimental data for the closely related compound Bis(2-methoxyethyl)amine is available, with a measured pKa of 9.10. This value is significantly lower than that of diethylamine, confirming the strong electron-withdrawing effect of the two methoxyethyl groups. It is highly probable that the pKa of this compound would be very similar to this value.

Table 5: Comparison of Experimental and Predicted pKa Values of Secondary Amines

| Amine | Structure | pKa of Conjugate Acid |

| Diethylamine | (CH₃CH₂)₂NH | ~11.0 (Experimental) |

| Bis(2-methoxyethyl)amine | (CH₃OCH₂CH₂)₂NH | 9.10 (Experimental) |

| This compound | (CH₃OCH₂CH₂)NH(CH₂CH₂CH₂OCH₃) | ~9.1 (Predicted) |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide insights into its conformational landscape, dynamic behavior in different environments (e.g., in a vacuum or in a solvent), and interactions with other molecules.

An MD simulation would model the molecule using a force field that describes the potential energy of the system based on the positions of its atoms. The simulation would then solve Newton's equations of motion for the system, yielding a trajectory that describes how the positions and velocities of the atoms change over time.

For this compound, MD simulations could reveal:

Conformational Preferences: The molecule has several rotatable single bonds (C-C, C-N, C-O), leading to a large number of possible conformations. MD simulations can explore this conformational space to identify low-energy, stable conformers and the energy barriers between them. Intramolecular hydrogen bonding between the N-H group and one of the ether oxygens might be a possible stabilizing interaction in certain conformations.

Transport Properties: In bulk simulations, properties like the self-diffusion coefficient could be calculated, providing information on the molecule's mobility.

Simulations of related polyethers show that chain length and composition play a significant role in determining the structure and dynamics of the fluid. Similarly, the flexible ethyl and propyl ether chains in this compound would be expected to exhibit complex folding and rotational dynamics.

Applications As a Building Block and Intermediate in Advanced Organic Synthesis

Synthesis of Complex Organic Molecules

The nucleophilic nature of the secondary amine and the potential for the ether groups to act as coordinating moieties suggest its applicability in several key synthetic strategies.

Secondary amines are fundamental building blocks in the synthesis of a vast array of nitrogen-containing heterocyclic compounds. Although specific examples employing (2-Methoxyethyl)(3-methoxypropyl)amine are not prevalent in the literature, its reactivity profile is analogous to other secondary amines used in cyclization reactions. For instance, secondary amines can react with bifunctional electrophiles to form various saturated and unsaturated heterocycles.

The general approach for the synthesis of N-substituted heterocycles using a secondary amine is depicted in the following reaction scheme:

Table 1: Generalized Reaction Scheme for Heterocycle Synthesis

| Reactant 1 | Reactant 2 (Bifunctional Electrophile) | Resulting Heterocycle |

|---|---|---|

| R₂NH (e.g., this compound) | X-(CH₂)n-Y (e.g., dihaloalkanes, epoxy halides) | N-substituted cyclic amine |

The methoxyethyl and methoxypropyl side chains could influence the solubility of the resulting heterocyclic compounds and potentially chelate with metal catalysts, thereby affecting the stereochemical outcome of certain reactions.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Secondary amines are frequently employed as one of the key components in various MCRs, such as the Mannich reaction and the Ugi reaction.

While there is no specific documentation on the use of this compound in MCRs, its participation in such reactions can be inferred from the general reactivity of secondary amines. In a typical Mannich-type reaction, a secondary amine reacts with a non-enolizable aldehyde (like formaldehyde) and a compound containing an acidic proton to form a Mannich base.

Table 2: Potential Role in a Generalized Mannich Reaction

| Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (Active Hydrogen Compound) | Product Type |

|---|

The ether functionalities in the side chains of this compound might offer advantages in terms of solubility and could potentially influence the reaction kinetics and yields.

The synthesis of natural products often requires the introduction of nitrogen atoms into complex carbon skeletons. Secondary amines can serve as crucial synthons for incorporating such functionalities. The specific structure of this compound, with its flexible and polar side chains, could be beneficial in directing the stereochemistry of certain reactions or in facilitating purification processes. However, there are no currently available research findings that document the use of this specific amine in the total synthesis of any natural product.

Polymerization Chemistry and Materials Science

Amines are widely utilized in polymer chemistry, where they can function as initiators, catalysts, or modifying agents. The characteristics of this compound suggest its potential utility in various aspects of polymer synthesis and modification.

In certain polymerization reactions, amines can act as initiators or co-initiators. For instance, tertiary amines are well-known co-initiators in the free-radical polymerization of acrylic monomers initiated by peroxides. While secondary amines are generally less common in this role, they can participate in initiation processes. For instance, in combination with a photosensitizer, amines can act as co-initiators in photopolymerization.

Table 3: Hypothetical Co-initiator System in Photopolymerization

| Photosensitizer | Co-initiator | Monomer | Resulting Polymer |

|---|

The efficiency of an amine as a co-initiator is related to its ability to donate an electron and the stability of the resulting radical cation. The electronic environment of the nitrogen atom in this compound would play a crucial role in its effectiveness in such applications.

In radical polymerization, chain transfer agents are used to control the molecular weight of the resulting polymers. Amines can act as chain transfer agents, although their chain transfer constants are generally lower than those of thiols. The mechanism involves the abstraction of a hydrogen atom from the amine by the propagating polymer radical, thus terminating one polymer chain and initiating a new one.

The activity of a secondary amine as a chain transfer agent is greater than that of a primary amine due to the presence of a reactive N-H bond in addition to the α-C-H bonds.

Table 4: Potential Chain Transfer Activity

| Polymerization System | Chain Transfer Agent | Effect on Polymer |

|---|

The presence of ether linkages in the side chains might influence the chain transfer constant by affecting the bond dissociation energy of the N-H and α-C-H bonds. However, specific experimental data for this compound in this capacity is not available.

Modifier for Polymer Properties and Functionalization

The incorporation of amine and ether functionalities into polymer backbones is a well-established strategy for modifying their physical and chemical properties. Amines, in general, are crucial in polymer chemistry, acting as monomers, curing agents, and modifiers to enhance flexibility, toughness, and thermal stability. The ether groups present in this compound can further contribute to polymer flexibility and improve solubility.

The functionalization of polymers with specific groups can be achieved by reacting the polymer with compounds like this compound. This process can introduce desired properties to the polymer surface or bulk material.

Advanced Functional Materials Development

The unique combination of a secondary amine and two ether groups makes this compound a candidate for the development of advanced functional materials, including specialized coatings, adhesives, and hybrid materials.

Precursor for Advanced Coatings and Adhesives

Amines are widely used as curing agents for epoxy resins, which are fundamental components of high-performance coatings and adhesives. The reaction between the amine's active hydrogen and the epoxy group creates a cross-linked, durable polymer network. While primary amines are common, secondary amines also play a role in these curing processes. The presence of ether linkages, as seen in the analogous compound 3-methoxypropylamine (B165612), can enhance the adhesive capabilities of coatings, particularly on metal surfaces like aluminum. scbt.com

Ether amines are also utilized in the formulation of water-based resins and coatings, where they can act as multifunctional additives to improve performance characteristics such as chemical and water resistance. specialchem.com

Table 1: Potential Contributions of this compound Structural Features to Coating and Adhesive Properties

| Structural Feature | Potential Contribution to Properties |

| Secondary Amine | Reactive site for cross-linking with epoxy or isocyanate resins, contributing to the polymer network formation. |

| Methoxyethyl Group | May influence solubility, compatibility with other formulation components, and surface wetting properties. |

| Methoxypropyl Group | Can impact the flexibility and thermal properties of the cured material. |

| Ether Linkages | Contribute to chain flexibility, potentially improving impact resistance and adhesion. |

Role in the Formation of Hybrid Materials

Hybrid organic-inorganic materials are a class of advanced materials that combine the properties of both organic and inorganic components at the molecular or nanoscale level. nih.govrsc.org The organic amine functionality of molecules like this compound can interact with inorganic precursors, facilitating the formation of these hybrid structures.

The amine groups can act as anchoring points for inorganic species or as catalysts in the sol-gel process, a common method for synthesizing inorganic networks. The integration of the flexible ether-containing organic component can impart desirable properties such as processability and toughness to the resulting hybrid material.

Electrochemical Behavior of 2 Methoxyethyl 3 Methoxypropyl Amine

Redox Potentials and Electron Transfer Processes

A fundamental aspect of understanding the electrochemical nature of any compound is the study of its redox potentials and the mechanisms by which it undergoes electron transfer. However, specific data for (2-Methoxyethyl)(3-methoxypropyl)amine is not currently available in published research.

Cyclic Voltammetry Studies

Cyclic voltammetry is a primary technique used to investigate the electrochemical behavior of substances. It provides valuable information about the oxidation and reduction potentials of a compound and the stability of the resulting species. At present, there are no publicly accessible cyclic voltammetry studies that have been conducted on this compound. Such studies would be essential to determine its electrochemical fingerprint, including the potentials at which it is oxidized and whether these processes are reversible or irreversible.

Amine Oxidation Mechanisms

The oxidation of amines is a complex process that can proceed through various pathways, often involving the formation of radical cations and subsequent reactions. The specific mechanism is highly dependent on the structure of the amine and the experimental conditions. While general mechanisms for aliphatic amine oxidation are understood, the specific oxidation pathway for this compound has not been elucidated. Research in this area would be necessary to predict its stability and reactivity in electrochemical environments.

Applications in Electrochemical Sensing and Devices

The unique properties of amines have led to their use in a variety of electrochemical applications, from sensors to energy storage devices. However, the potential of this compound in these areas remains unexplored.

Electrochemical Synthesis Utilizing the Amine

Amines can also be employed as reagents or catalysts in electrochemical synthesis, offering green and efficient routes to valuable chemical products. The potential for using this compound as a building block or mediator in electrosynthesis is an open area for investigation. Research would be needed to identify possible synthetic routes and to evaluate the efficiency and selectivity of such reactions.

Structure Reactivity Relationship Studies of 2 Methoxyethyl 3 Methoxypropyl Amine Derivatives

Design and Synthesis of Functionalized Analogs

The synthesis of functionalized analogs of (2-Methoxyethyl)(3-methoxypropyl)amine is a key step in exploring their structure-reactivity relationships. The synthetic strategies primarily revolve around two main approaches: modifying the alkoxy chains and introducing various substituents onto the amine nitrogen.

Systematic modification of the alkoxy chains involves altering the length and nature of the alkyl groups attached to the oxygen atoms. For instance, the methoxy (B1213986) groups in the parent compound can be replaced with ethoxy, propoxy, or other alkoxy groups. This is typically achieved through Williamson ether synthesis, where an appropriate alcohol is deprotonated to form an alkoxide, which then reacts with a suitable haloalkane.

Substitution on the amine nitrogen transforms the secondary amine into a tertiary amine, which can have a significant impact on its chemical behavior. N-alkylation is a common method for introducing alkyl groups to the nitrogen atom. This reaction typically involves treating the secondary amine with an alkyl halide. The reaction proceeds via nucleophilic substitution, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide.

A variety of substituents can be introduced on the nitrogen, including simple alkyl chains, functionalized alkyl groups (e.g., carrying hydroxyl or other ether groups), and aryl moieties. The choice of substituent allows for the fine-tuning of the electronic and steric environment of the nitrogen atom.

Impact of Structural Modifications on Chemical Properties

Structural modifications to this compound derivatives have a profound impact on their fundamental chemical properties, such as basicity, nucleophilicity, and their ability to act as ligands.

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The pKa of the conjugate acid is a common measure of basicity, with a higher pKa indicating a stronger base. For this compound derivatives, several structural features influence basicity:

Substitution on Nitrogen: Introducing electron-donating alkyl groups on the nitrogen generally increases the electron density on the nitrogen atom, making the lone pair more available and thus increasing the basicity. However, increasing steric bulk around the nitrogen can hinder solvation of the protonated amine, which can decrease basicity in solution.

Alkoxy Chain Length: The ether oxygen atoms in the alkoxy chains can influence the basicity through their electron-withdrawing inductive effect, which can be somewhat offset by their ability to stabilize the protonated form through intramolecular hydrogen bonding.

Nucleophilicity, the ability of the amine to donate its lone pair to an electrophile, is closely related to basicity but is also strongly influenced by steric factors. Generally, less sterically hindered amines are better nucleophiles. Therefore, while N-alkylation might increase basicity, bulky substituents can significantly decrease nucleophilicity.

| Compound | Modification | Expected pKa Trend | Rationale |

|---|---|---|---|

| This compound | Parent Compound | Baseline | Reference compound. |

| N-Methyl-(2-methoxyethyl)(3-methoxypropyl)amine | N-Methylation | Increase | Electron-donating methyl group increases electron density on nitrogen. |

| N-Ethyl-(2-methoxyethyl)(3-methoxypropyl)amine | N-Ethylation | Increase | Electron-donating ethyl group increases electron density on nitrogen. |

| (2-Ethoxyethyl)(3-ethoxypropyl)amine | Longer Alkoxy Chains | Slight Decrease | Potential for increased electron-withdrawing inductive effect from ether oxygens. |

| N-tert-Butyl-(2-methoxyethyl)(3-methoxypropyl)amine | Bulky N-substituent | Decrease (in solution) | Steric hindrance impedes solvation of the protonated form. |

The presence of both nitrogen and oxygen atoms makes this compound and its derivatives potential chelating ligands for metal ions. The binding affinity of these ligands is influenced by several factors:

Chelate Ring Size: The length of the chains connecting the nitrogen and oxygen atoms determines the size of the chelate rings that can be formed upon coordination to a metal center. The stability of the resulting metal complex is highly dependent on the ring size, with five- and six-membered rings generally being the most stable.

Nature of Donor Atoms: The basicity of the nitrogen and the nature of the ether oxygens affect their ability to donate electron density to the metal ion.

Steric Hindrance: Bulky substituents on the nitrogen or the alkoxy chains can sterically hinder the approach of the metal ion, thereby reducing the binding affinity.

Systematic modifications of the ligand structure allow for the optimization of binding affinity and selectivity for specific metal ions.

| Ligand Derivative | Structural Modification | Expected Impact on Binding Affinity | Reasoning |

|---|---|---|---|

| This compound | Parent Ligand | Moderate | Forms a stable chelate complex with suitable metal ions. |

| N-Methyl-(2-methoxyethyl)(3-methoxypropyl)amine | N-Methylation | Increase | Increased basicity of the nitrogen atom enhances its donor capability. |

| (2-Hydroxyethyl)(3-hydroxypropyl)amine | Demethylation of Ethers | Significant Increase | Hydroxyl groups are stronger donors than ether oxygens and can be deprotonated to form anionic ligands. |

| N,N-Bis(2-methoxyethyl)amine | Symmetrical Alkoxy Chains | Potentially Higher for some metals | Formation of two five-membered chelate rings can lead to a more stable complex. |

Derivatization for Enhanced Catalytic Activity or Selectivity

The structural features of this compound derivatives make them promising candidates for use in catalysis, either as the catalyst itself or as a ligand for a catalytically active metal center. Derivatization plays a crucial role in enhancing their catalytic performance.

For instance, in organocatalysis, the basicity and steric environment of the amine can be tuned to optimize its activity and selectivity in reactions such as aldol (B89426) condensations or Michael additions. By introducing chiral centers into the molecule, for example, through the use of chiral building blocks in the synthesis, it is possible to develop enantioselective catalysts.

In metal-catalyzed reactions, the design of the ligand is critical for controlling the reactivity and selectivity of the metal center. By modifying the structure of the this compound scaffold, it is possible to influence the coordination geometry, electronic properties, and steric environment of the metal catalyst, thereby enhancing its activity and directing the stereochemical outcome of the reaction. For example, the introduction of bulky substituents can create a chiral pocket around the metal center, leading to high enantioselectivity in asymmetric catalysis.

Tuning Electronic and Steric Parameters for Catalysis

Currently, there is a notable absence of publicly available scientific literature, including peer-reviewed articles and patents, detailing the structure-reactivity relationship of this compound derivatives in the context of catalysis. While the principles of tuning electronic and steric parameters are fundamental in catalyst design, specific research applying these concepts to the this compound scaffold has not been reported.

In typical catalyst development, modifying the electronic properties of a ligand is a common strategy to influence the catalytic activity of a metal center. This is often achieved by introducing electron-donating or electron-withdrawing groups onto the ligand framework. Electron-donating groups can increase the electron density on the metal, which may enhance its reactivity in certain catalytic cycles, such as oxidative addition. Conversely, electron-withdrawing groups can make the metal center more electrophilic, potentially favoring nucleophilic attack on a coordinated substrate.

Similarly, the steric environment around a catalytic center plays a crucial role in determining both the activity and selectivity of a catalyst. The introduction of bulky substituents on a ligand can create a more sterically hindered environment. This can influence the binding of substrates, potentially leading to higher selectivity for less sterically demanding substrates. Furthermore, steric bulk can affect the coordination geometry of the metal center and the stability of catalytic intermediates.

However, without specific studies on this compound derivatives, any discussion on the effects of tuning their electronic and steric parameters on catalytic performance would be purely speculative. There are no published data, such as reaction yields, turnover numbers, or selectivity, to construct a meaningful analysis or to populate data tables regarding the catalytic applications of this specific class of compounds.

Chiral Analog Synthesis and Enantioselective Transformations

The synthesis of chiral analogs of this compound and their application in enantioselective transformations is another area where dedicated research appears to be absent from the public domain. The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products.

The general approach to creating chiral analogs of an achiral ligand such as this compound would involve the introduction of one or more stereocenters into its molecular structure. This could be achieved through various synthetic strategies, for instance, by starting from chiral building blocks or by employing asymmetric synthesis methodologies to introduce chirality at specific positions within the amine backbone or its substituents.

Once synthesized, these chiral ligands would typically be coordinated to a metal center to form a chiral catalyst. The efficacy of such catalysts would then be evaluated in a range of enantioselective transformations, such as asymmetric hydrogenation, allylic alkylation, or Diels-Alder reactions. The goal would be to achieve high enantioselectivity, typically measured as enantiomeric excess (ee%), along with high chemical yield.

Despite the well-established principles and methodologies for the synthesis and application of chiral ligands, there is no specific information available in scientific databases or patent literature concerning the design, synthesis, or catalytic performance of chiral derivatives of this compound. Consequently, there are no research findings, experimental data, or illustrative examples of their use in enantioselective transformations to report.

Due to the lack of available research data, it is not possible to provide interactive data tables with detailed findings on the catalytic performance of these specific compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Methoxyethyl)(3-methoxypropyl)amine, and how can reaction conditions be optimized?

- Methodology :

- Route 1 : React 3-methoxypropylamine with 2-methoxyethyl chloride in the presence of a base (e.g., cesium carbonate) under nitrogen atmosphere. Purify via C18 reverse-phase chromatography (acetonitrile/water) .

- Route 2 : Utilize green chemistry approaches, such as Li/MgO catalysts, to minimize environmental impact. Monitor reaction progress via HPLC or LCMS to optimize temperature (e.g., 65°C) and solvent systems (e.g., methanol/acetonitrile) .

- Optimization : Vary stoichiometric ratios of reactants, catalyst loading, and reaction time. Use tetrabutylammonium iodide as a phase-transfer catalyst to enhance yield .

Q. What safety protocols should be followed when handling this compound?

- Methodology :

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation .

- Toxicity : Assume limited toxicological data; treat as a hazardous material. Conduct risk assessments using SDS guidelines and institutional protocols .

Advanced Research Questions

Q. How does the molecular structure of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodology :

- Steric Effects : The branched methoxy groups may hinder nucleophilic attack at the amine center. Compare reactivity with linear analogs (e.g., 3-methoxypropylamine) in SN2 reactions .

- Electronic Effects : Use density functional theory (DFT) calculations to map electron density around the amine group. Validate with experimental kinetics (e.g., reaction rates with alkyl halides) .

- Byproduct Analysis : Identify side products (e.g., elimination products) via GC-MS to assess competing reaction pathways .

Q. What advanced spectroscopic techniques are employed to confirm the structure and purity of this compound?

- Methodology :

- NMR : Assign peaks for methoxy (-OCH₃) and methylene (-CH₂-) groups. Compare ¹H and ¹³C NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

- LCMS : Confirm molecular ion ([M+H]+) at m/z 133.2 (calculated for C₆H₁₅NO₂). Monitor purity (>99%) using reverse-phase HPLC with SMD-TFA05 conditions (retention time ~1.46 minutes) .

- FT-IR : Identify N-H stretching (3300–3500 cm⁻¹) and C-O-C bending (1100–1250 cm⁻¹) to verify functional groups .

Q. What role does this compound play in the synthesis of pharmaceutical intermediates, and how can its efficiency be evaluated?

- Methodology :

- Case Study : In the synthesis of β-blockers (e.g., Metoprolol analogs), this amine acts as a side-chain precursor. React with epichlorohydrin and arylphenols to form epoxide intermediates, followed by coupling with isopropylamine .

- Efficiency Metrics : Calculate atom economy, reaction yield, and enantiomeric excess (if applicable). Compare with alternative amines (e.g., 2-methoxyethylamine) using DOE (Design of Experiments) .

- Scale-Up Challenges : Address solubility issues in polar solvents (e.g., methanol) and optimize column chromatography for large-scale purification .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthesis yields for this compound derivatives?

- Methodology :

- Source Comparison : Cross-reference patents (e.g., EP 4 374 877 A2) with academic journals (e.g., Russian Chemical Bulletin) to identify protocol variations (e.g., catalyst type, solvent ratios) .

- Reproducibility Tests : Replicate high-yield methods (e.g., 87% yield via cesium carbonate-mediated alkylation) under controlled conditions. Document deviations (e.g., moisture sensitivity) .

- Byproduct Profiling : Use LC-MS/MS to detect trace impurities (e.g., unreacted starting materials) that may skew yield calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.